molecular formula C25H27N7O3 B2753627 (2-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920417-23-8

(2-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2753627
CAS No.: 920417-23-8
M. Wt: 473.537
InChI Key: NBCZENCJTHPUGN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethoxyphenyl group, a triazolopyrimidinyl group, and a piperazinyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The compound has a complex structure with multiple rings including a phenyl ring, a triazole ring, a pyrimidine ring, and a piperazine ring. These rings could potentially allow for various interactions with biological targets .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and functional groups. For example, the presence of the ethoxy group could potentially increase the compound’s solubility in organic solvents .

Scientific Research Applications

Antimicrobial Activities

Derivatives of 1,2,4-triazole and related structures have been synthesized and evaluated for antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and assessed their antimicrobial properties, finding some compounds to exhibit good to moderate activities against test microorganisms Bektaş et al., 2007. This suggests that molecules with complex heterocyclic structures, similar to the compound , could potentially be explored for antimicrobial applications.

Anticonvulsant Properties

Compounds with complex heterocyclic structures, including triazolo[4,5-d]pyrimidines, have been investigated for their potential as anticonvulsant agents. Severina et al. (2021) reported on "Epimidin," a promising new anticonvulsant drug candidate, highlighting the development and validation of an HPLC method for determining related substances in its formulation Severina et al., 2021. This indicates the relevance of researching complex heterocyclic compounds for neurological disorder treatments.

Imaging Agent Development

The structure of the compound shares similarities with molecules designed as imaging agents. Zhou et al. (2014) developed a PET tracer, Preladenant, for mapping cerebral adenosine A2A receptors, showcasing the synthesis and evaluation of complex heterocyclic compounds in imaging applications Zhou et al., 2014. This illustrates the potential use of such molecules in diagnostic imaging, particularly in the context of neurological conditions.

Future Directions

Future research could involve further exploration of the compound’s biological activity, optimization of the synthesis process, and investigation of potential applications in pharmaceuticals or other fields .

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3/c1-3-34-19-11-9-18(10-12-19)32-24-22(28-29-32)23(26-17-27-24)30-13-15-31(16-14-30)25(33)20-7-5-6-8-21(20)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCZENCJTHPUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5OCC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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